Increased Steric Bulk via gem-Dimethyl Substitution
3-Cyclobutyl-2,2-dimethylpropanal incorporates a gem-dimethyl group at the α-carbon adjacent to the aldehyde, imparting significantly greater steric bulk compared to the mono-methyl analog, 3-cyclobutyl-2-methylpropanal. This structural difference influences the regioselectivity of nucleophilic addition and enolate formation. The presence of two methyl groups in the target compound creates a more sterically hindered environment, which can be quantified by the increase in the number of heavy atoms (10 vs. 9) and a higher molecular weight (140.22 vs. 126.20 g/mol) .
| Evidence Dimension | Steric Bulk and Molecular Weight |
|---|---|
| Target Compound Data | MW = 140.22 g/mol; Heavy Atom Count = 10; Rotatable Bond Count = 3 |
| Comparator Or Baseline | 3-Cyclobutyl-2-methylpropanal: MW = 126.20 g/mol; Heavy Atom Count = 9; Rotatable Bond Count = 2 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔHeavy Atoms = +1; ΔRotatable Bonds = +1 |
| Conditions | Molecular properties derived from standard IUPAC nomenclature and SMILES structural analysis; no experimental assay applicable |
Why This Matters
The increased steric bulk of the gem-dimethyl group provides enhanced regiocontrol in synthetic transformations, making 3-cyclobutyl-2,2-dimethylpropanal a more suitable choice when steric hindrance is required to direct reaction outcomes.
